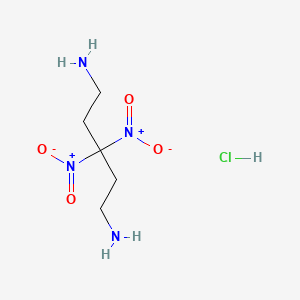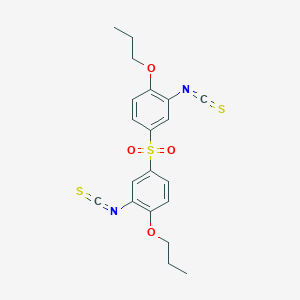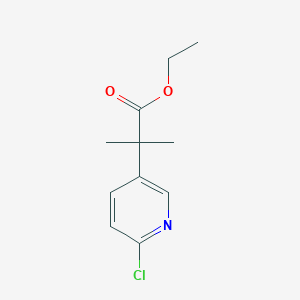
2-Amino-5-fluoro-6-benzothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-6-benzothiazolecarbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and the cyano group in the structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile typically involves the reaction of 2-aminobenzothiazole with fluorinated reagents under specific conditions. One common method includes the use of fluorinated pyridines and the application of the Baltz-Schiemann reaction, which involves the transformation of amino groups into fluorine substituents . Another approach involves the reaction of 2-aminobenzothiazole with α-halo ketones in the presence of a sulfide nucleophile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-6-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
2-Amino-5-fluoro-6-benzothiazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A parent compound with similar biological activities but lacking the fluorine and cyano groups.
2-Amino-6-fluorobenzothiazole: A closely related compound with a fluorine atom but without the cyano group.
2-Cyano-6-aminobenzothiazole: Another related compound with a cyano group but without the fluorine atom.
Uniqueness
2-Amino-5-fluoro-6-benzothiazolecarbonitrile is unique due to the presence of both the fluorine and cyano groups, which enhance its chemical reactivity and potential for various applications. These functional groups can significantly influence the compound’s biological activity and its interactions with molecular targets .
Properties
Molecular Formula |
C8H4FN3S |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-5-fluoro-1,3-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C8H4FN3S/c9-5-2-6-7(1-4(5)3-10)13-8(11)12-6/h1-2H,(H2,11,12) |
InChI Key |
ODCIUGDMUZDROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1SC(=N2)N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)

![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)

![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)

![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)





